molecular formula C25H21NO5 B6544346 2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929505-01-1

2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544346
CAS No.: 929505-01-1
M. Wt: 415.4 g/mol
InChI Key: KUGRIUDPWAUPDJ-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 3-methyl group. The benzamide moiety at position 5 is further modified with a 2-methoxy substituent.

Properties

IUPAC Name

2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-6-4-5-7-21(19)30-3)10-13-22(20)31-24(15)23(27)16-8-11-18(29-2)12-9-16/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGRIUDPWAUPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article summarizes the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse scientific literature.

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzofuran core and subsequent modifications to introduce the methoxy and benzamide functionalities. The general synthetic pathway is illustrated in the following table:

StepReaction TypeReagents/ConditionsProduct
1Cyclization1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone + α-bromo acetophenones + K2CO3 in acetonitrileBenzofuran derivative
2AcylationBenzofuran derivative + 4-methoxybenzoyl chloride in DMFTarget compound

Biological Activity

The biological activity of this compound has been evaluated through various assays, primarily focusing on its antiproliferative effects against cancer cell lines. The following data summarizes its effectiveness:

Antiproliferative Activity

The antiproliferative activity was assessed using IC50 values, defined as the concentration required to inhibit cell proliferation by 50%. The results are as follows:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)4.6 ± 0.1
CA-4 (Reference)MCF-7 (Breast Cancer)180 ± 50

The presence of the methoxy group at the C-6 position of the benzofuran skeleton was found to be crucial for maintaining potent antiproliferative activity. Removal of this group resulted in a significant loss of activity, with IC50 values exceeding 10 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzofuran scaffold significantly influence biological activity. Key findings include:

  • Methoxy Substitution : The presence of methoxy groups on both the benzofuran and benzamide moieties enhances biological activity.
  • Benzoyl Moiety : The incorporation of a 4-methoxybenzoyl group is essential for optimal interaction with target proteins involved in cell proliferation .

Case Studies

Recent studies have highlighted the potential of similar compounds in clinical settings. For instance, derivatives with structural similarities have shown promising results in preclinical trials targeting tubulin polymerization pathways, which are critical for cancer cell division .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

a. 4-tert-Butyl-N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (F267-0264)

  • Molecular Formula: C28H27NO4
  • Molecular Weight : 441.53 g/mol
  • Key Difference : Replacement of the 2-methoxybenzamide with a 4-tert-butylbenzamide group.
  • This modification may alter binding affinity in hydrophobic protein pockets .

b. 4-tert-Butyl-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (F267-0280)

  • Molecular Formula: C27H24ClNO3
  • Molecular Weight : 445.95 g/mol
  • Key Difference : Substitution of the 4-methoxybenzoyl with a 4-chlorobenzoyl group.
  • Impact : The electron-withdrawing chlorine atom may enhance electrophilic interactions in target binding but reduce metabolic stability compared to methoxy groups .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent (Benzoyl) Molecular Weight (g/mol) Key Property Change
Target Compound 4-Methoxy ~443* Balanced solubility and reactivity
F267-0264 4-tert-Butyl 441.53 Increased hydrophobicity
F267-0280 4-Chloro 445.95 Enhanced electrophilicity

*Estimated based on structural similarity.

Core Heterocycle Modifications

a. N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Cyclohexanecarboxamide

  • Molecular Formula: C24H25NO4
  • Key Difference : Replacement of the benzamide with a cyclohexanecarboxamide.
  • Impact : The aliphatic cyclohexane ring reduces aromaticity, likely diminishing π-π stacking interactions but improving metabolic stability due to decreased oxidative susceptibility .

b. Benzothiazole/Benzimidazole Derivatives (Compounds 1e, 1f, 1g)

  • Examples: 1e: Benzothiazole core with chlorobenzylamino and methylpiperazinyl groups. 1f: Benzimidazole core with methylpiperazinylphenylamino and 2-methoxybenzamide.
  • Key Difference : Heterocycle cores (benzothiazole/benzimidazole vs. benzofuran).
  • Impact : Benzimidazole derivatives (e.g., 1f) exhibit lower melting points (~132°C vs. 210°C for benzooxazole analog 1g), suggesting reduced crystallinity and improved solubility. The benzofuran core in the target compound may offer intermediate properties, balancing bioavailability and stability .

Functional Group Variations in Benzamide Derivatives

a. 2-Methoxy-N-(2-Methoxyphenyl)Benzamide

  • Key Difference : Simplified structure lacking the benzofuran core.

b. Thiazolidinone-Benzamide Hybrid ()

  • Example : 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide
  • Key Difference: Incorporation of a thiazolidinone ring and thioxo group.

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